![molecular formula C14H16O3S2 B067693 3-(アリルチオ)-4-オキソ-4,5,6,7-テトラヒドロベンゾ[c]チオフェン-1-カルボン酸エチル CAS No. 172516-32-4](/img/structure/B67693.png)

3-(アリルチオ)-4-オキソ-4,5,6,7-テトラヒドロベンゾ[c]チオフェン-1-カルボン酸エチル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

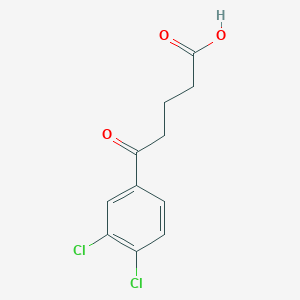

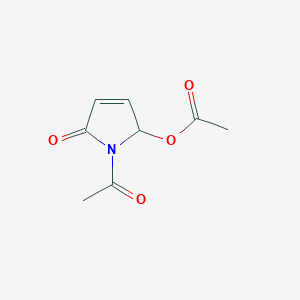

Synthesis Analysis

The synthesis of ethyl 3-(allylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate involves various chemical reactions that yield this compound and its derivatives. For instance, the reaction of ethyl 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene 3-carboxylate with benzoylacetonitrile facilitates the synthesis of pyrazoles, pyridazines, and pyrimidines, highlighting the compound's versatility in forming fused thiophene derivatives (Mohareb, Mohamed, & Wardakhan, 2000).

Molecular Structure Analysis

The molecular structure of this compound has been elucidated through various analytical techniques, including IR and HNMR spectroscopy and single crystal X-ray diffraction method. A study on a new azo-Schiff base derivative of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate revealed a planar geometric structure with slight deviations and intermolecular hydrogen bonds, demonstrating the compound's intricate molecular geometry (Menati et al., 2020).

Chemical Reactions and Properties

Ethyl 3-(allylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate participates in various chemical reactions, leading to the formation of novel heterocycles. For instance, its derivative has been used as a building block for synthesizing new heterocycles, including pyrimidine and thiazole moieties, showcasing its reactivity towards different reagents (Abdel-Motaal, Alanzy, & Asem, 2020).

Physical Properties Analysis

Although the specific physical properties of ethyl 3-(allylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate are not directly mentioned in the available literature, related compounds' synthesis methods provide insights into their solubility, stability, and crystalline forms. These characteristics are crucial for determining the compound's suitability for various applications, including medicinal chemistry and materials science.

Chemical Properties Analysis

The chemical properties of ethyl 3-(allylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate, such as its reactivity with different chemical reagents and conditions, have been explored in depth. Its ability to undergo heterocyclization reactions and form fused thiophene derivatives emphasizes its potential in pharmaceutical and organic chemistry research (Mohareb et al., 2000).

科学的研究の応用

医薬品化学

チオフェンとその誘導体は、広範囲の治療特性を持つことが報告されている . これらの化合物は、生物学的および生理学的機能に関して、特に以下の点で効果的である。

- 抗炎症作用: チオフェン誘導体は、抗炎症作用を示すことが示されている .

- 抗精神病作用: これらは、様々な精神障害の治療に使用されてきた .

- 抗不整脈作用: これらの化合物は、不整脈の治療に使用されてきた .

- 抗不安作用: これらは、不安障害の治療に使用されてきた .

- 抗真菌作用: チオフェン誘導体は、真菌感染症の治療に使用されてきた .

- 抗酸化作用: これらは、抗酸化作用を示すことが示されている .

- エストロゲン受容体調節作用: これらは、エストロゲン関連疾患の治療に使用されてきた .

- 抗有糸分裂作用: これらの化合物は、細胞の増殖と分裂の障害の治療に使用されてきた .

- 抗菌作用: チオフェン誘導体は、細菌感染症の治療に使用されてきた

作用機序

Target of Action

Thiophene derivatives, to which this compound belongs, have been shown to exhibit a variety of biological effects, suggesting they interact with multiple targets .

Mode of Action

Thiophene derivatives are known to interact with various biological targets, leading to changes in cellular processes

Biochemical Pathways

Thiophene derivatives have been associated with a range of biological activities, suggesting they may influence multiple pathways .

Result of Action

Thiophene derivatives have been associated with a variety of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects .

特性

IUPAC Name |

ethyl 4-oxo-3-prop-2-enylsulfanyl-6,7-dihydro-5H-2-benzothiophene-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O3S2/c1-3-8-18-14-11-9(6-5-7-10(11)15)12(19-14)13(16)17-4-2/h3H,1,4-8H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJLCKTFJOYQKEL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2CCCC(=O)C2=C(S1)SCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20381146 |

Source

|

| Record name | ethyl 4-oxo-3-prop-2-enylsulfanyl-6,7-dihydro-5H-2-benzothiophene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

172516-32-4 |

Source

|

| Record name | ethyl 4-oxo-3-prop-2-enylsulfanyl-6,7-dihydro-5H-2-benzothiophene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(4-Chlorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B67610.png)

![2-[(5-Chloro-2-pyridyl)thio]ethan-1-ol](/img/structure/B67616.png)

![2-Chloro-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine](/img/structure/B67618.png)

![[(3S)-3-propyl-1,4-dioxaspiro[4.4]nonan-3-yl]methanol](/img/structure/B67631.png)

![7-Hydroxy-9-methyl-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B67632.png)

![7-Hydroxy-9-(2-methoxyphenyl)-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B67635.png)